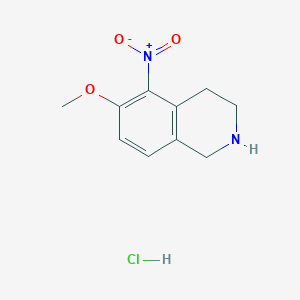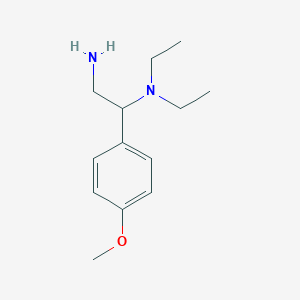![molecular formula C19H22N4O2S B2576718 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 422532-75-0](/img/structure/B2576718.png)
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide” is a chemical compound that has attracted significant scientific attention. It is a derivative of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .Molecular Structure Analysis
The molecular formula of this compound is C19H26N4O2S, and it has a molecular weight of 374.5.Chemical Reactions Analysis
The compound has been involved in reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . It also reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Anti-inflammatory and Anti-ulcer Activities
Research on quinazoline derivatives has shown promising anti-inflammatory and anti-ulcer properties. For instance, novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated significant curative activity against acetic acid-induced ulcer models, with some showing higher activity than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, without reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).
Photocatalytic C–C Bond Cleavage with Furan-2-carbaldehydes
A study highlighted the use of furan-2-carbaldehydes as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This method stands out for its green chemistry approach, utilizing biomass-derived chemicals and avoiding the need for protection of sensitive functional groups (Yu et al., 2018).
Anticancer Potential of Quinazoline Derivatives
Another area of research interest is the synthesis of quinazoline derivatives with potential anticancer properties. For example, sulphonyl acetamide analogues on the quinazoline ring were synthesized and showed potent anticancer activity against various human cancer cell lines. Some derivatives exhibited very potent anticancer activity, with remarkable selectivity towards certain cancer cell lines, suggesting their potential as leads for developing anticancer drugs (Khazir et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,21,24)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKGXKWCEYBKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)


![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)



